molecular formula C11H12O4 B13620819 methyl5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate

methyl5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate

Cat. No.: B13620819
M. Wt: 208.21 g/mol
InChI Key: GWWXNTHEVXHMFX-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate is a heterocyclic organic compound belonging to the benzopyran (isochroman) family. Its structure consists of a fused benzene and dihydropyran ring system (2-benzopyran), with a hydroxy group at position 5 and a methyl carboxylate ester at position 1 (Figure 1).

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 5-hydroxy-3,4-dihydro-1H-isochromene-1-carboxylate

InChI

InChI=1S/C11H12O4/c1-14-11(13)10-8-3-2-4-9(12)7(8)5-6-15-10/h2-4,10,12H,5-6H2,1H3

InChI Key

GWWXNTHEVXHMFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(CCO1)C(=CC=C2)O

Origin of Product

United States

Preparation Methods

Condensation of 2-Hydroxybenzaldehyde with Methyl Acetoacetate

One classical and widely reported method for synthesizing methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate involves the base-catalyzed condensation of 2-hydroxybenzaldehyde with methyl acetoacetate. This reaction typically proceeds via a Knoevenagel condensation followed by cyclization to form the benzopyran ring system.

  • Reagents: 2-Hydroxybenzaldehyde, methyl acetoacetate
  • Catalyst/Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours (typically 4–24 h)
  • Yield: Moderate to good (50–80%)

This method is favored for its simplicity and accessibility of starting materials. The product can be purified by recrystallization or chromatography. Characterization is commonly done by IR, NMR, and chromatography techniques.

Reaction of 2-Hydroxybenzaldehyde with Dimedone Followed by Methylation

Another synthetic approach involves the reaction of 2-hydroxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) to form a chromanone intermediate, which is subsequently methylated to yield the methyl ester derivative.

  • Step 1: Condensation of 2-hydroxybenzaldehyde with dimedone under acidic or basic catalysis to form 5-hydroxychroman-2-one derivatives.
  • Step 2: Methylation of the carboxylic acid or hydroxy group using methyl iodide (CH3I) or diazomethane to introduce the methyl ester functionality.

This method allows for structural variation and functional group manipulation but involves multiple steps and careful control of reaction conditions.

Base-Promoted Cyclization Using Dimethyl (Methoxymethylene)malonate

A more recent and efficient method reported by Tanaka et al. (2020) involves the preparation of 2-oxo-2H-1-benzopyran-3-carboxylates bearing electron-withdrawing groups at the 5-position, which includes methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate as a target compound.

  • Starting Materials: 1,3-dicarbonyl compounds (e.g., 5,5-dimethylcyclohexane-1,3-dione)
  • Reagent: Dimethyl (methoxymethylene)malonate
  • Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)
  • Solvent: Tetrahydrofuran (THF) or acetone
  • Temperature: Room temperature
  • Reaction Time: 20 hours or more
  • Yield: Variable, up to 30% under initial conditions; optimization can improve yields

This method is mild and avoids harsh conditions such as reflux in acid. It is particularly effective for synthesizing bicyclic benzopyran derivatives and allows for electron-withdrawing groups at the 5-position, which is relevant for the hydroxy substituent. The reaction proceeds via nucleophilic attack on the methoxymethylene group followed by cyclization to form the benzopyran ring.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Condensation of 2-hydroxybenzaldehyde and methyl acetoacetate 2-Hydroxybenzaldehyde, methyl acetoacetate NaOH, K2CO3 Ethanol, methanol RT to reflux 4–24 h 50–80 Simple, classical method; moderate to good yield
Reaction of 2-hydroxybenzaldehyde with dimedone + methylation 2-Hydroxybenzaldehyde, dimedone, methylating agent Acid/base catalysis Various Varies Multi-step Moderate Multi-step; allows functionalization
Base-promoted cyclization with dimethyl (methoxymethylene)malonate 1,3-dicarbonyl compounds, dimethyl (methoxymethylene)malonate Cs2CO3, K2CO3 THF, acetone Room temperature ~20 h ~30 (initial) Mild conditions; suitable for electron-withdrawing groups at 5-position

Research Findings and Optimization Notes

  • Organic bases such as triethylamine and pyridine were ineffective in the cyclization reaction with dimethyl (methoxymethylene)malonate.
  • Sodium hydride (NaH) and lithium diisopropylamide (LDA) have been used for related ketone substrates but are harsher and less mild compared to carbonate bases.
  • Solvent choice affects the yield and purity; acetone and THF are preferred for the carbonate base-promoted reaction.
  • The reaction temperature is generally mild (room temperature), which is advantageous for sensitive functional groups like hydroxyls.
  • Purification typically involves chromatographic methods and spectral data confirmation by NMR and IR spectroscopy.

Chemical Structure and Nomenclature

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as antioxidant properties, make it a subject of interest in biochemical studies.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biochemical processes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • 2-Benzopyran core : The oxygen atom is embedded in the pyran ring at position 2, distinguishing it from 1-benzopyran (chromene) derivatives.
  • Substituents : The 5-hydroxy group enhances polarity and hydrogen-bonding capacity, while the methyl ester at position 1 introduces lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural Analog 1: 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-one (PubChem CID: N/A)

Structural Differences :

  • Ring system : 1-benzopyran (chromene) vs. 2-benzopyran (isochroman) in the target compound.
  • Functional groups : A ketone at position 3 replaces the carboxylate ester, and a methoxy group substitutes the hydroxy group at position 5.

Implications :

  • Methoxy substitution reduces hydrogen-bonding capacity, which may lower solubility but improve membrane permeability .

Structural Analog 2: 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one (PubChem Data: 6BK)

Structural Differences :

  • Ring system : 4H-1-benzopyran-4-one (flavone backbone) vs. saturated 2-benzopyran.
  • Substituents : Additional 3,4-dihydroxyphenyl group at position 2 and a ketone at position 4.

Implications :

  • The flavone scaffold (unsaturated ketone) enables conjugation and UV absorption, relevant in photochemical applications.
  • The dihydroxyphenyl moiety enhances antioxidant activity via radical scavenging, a property less pronounced in the target compound due to its single hydroxy group .

Structural Analog 3: Ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate

Structural Differences :

  • Core heterocycle : Benzofuran (fused benzene-furan) vs. benzopyran.
  • Substituents : A piperidinylmethyl group at position 4 and a phenyl group at position 2.

Implications :

  • The benzofuran system lacks the pyran ring’s oxygen, reducing polarity and altering metabolic pathways.
  • The bulky piperidinylmethyl group may sterically hinder interactions with biological targets compared to the simpler methyl ester in the target compound .

Comparative Data Table

Property Target Compound Analog 1 (1-benzopyran-3-one) Analog 2 (Flavone derivative) Analog 3 (Benzofuran)
Core Structure 2-Benzopyran (Isochroman) 1-Benzopyran (Chromene) 1-Benzopyran-4-one (Flavone) Benzofuran
Functional Groups 5-OH, 1-COOCH3 5-OCH3, 3-ketone 5-OH, 2-(3,4-diOH-phenyl), 4-ketone 5-OH, 3-COOEt, 4-piperidinylmethyl
Molecular Weight (g/mol) ~222 (estimated) ~206 ~286 ~425
Polarity Moderate (OH + ester) Low (methoxy + ketone) High (multiple OH groups) Moderate (ester + amine)
Potential Bioactivity Antioxidant, enzyme inhibition Reactive intermediate Antioxidant, UV-active Receptor modulation

Research Findings and Implications

  • Structural Similarity vs. Dissimilarity : While all compounds share aromatic heterocycles, differences in ring systems (benzopyran vs. benzofuran) and substituents significantly alter physicochemical properties and biological interactions .
  • Virtual Screening Relevance : Computational methods like molecular fingerprinting or Tanimoto coefficients could prioritize the target compound over benzofuran derivatives for studies requiring pyran-specific interactions .
  • Synthetic Accessibility : The methyl ester in the target compound may offer easier derivatization compared to the ketone in Analog 1 or the complex substituents in Analog 3 .

Biological Activity

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate (commonly referred to as Methyl 5-Hydroxy-Benzopyran) is a compound that has gained attention for its diverse biological activities. This article provides an in-depth examination of its properties, mechanisms of action, and implications for various fields, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate has the molecular formula C11H12O4C_{11}H_{12}O_4 and features a benzopyran ring system with a hydroxyl group at the 5-position and a carboxylate ester group at the 1-position. The physical properties include:

PropertyValue
Molecular Weight208.21 g/mol
Melting Point142-144 °C
SolubilitySoluble in organic solvents
Density1.3 ± 0.1 g/cm³

Synthesis

The synthesis of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate can be achieved through various methods, including:

  • Condensation Reaction : Involves the reaction of 2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base.
  • Methylation : Following the reaction of 2-hydroxybenzaldehyde with dimedone.

Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Properties

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases. A study showed a reduction in inflammation markers in animal models when treated with this compound.

Antimicrobial and Antifungal Effects

The compound has demonstrated antimicrobial activity against various bacterial strains and antifungal properties against fungi such as Candida species. These findings highlight its potential as a natural preservative or therapeutic agent.

Anticancer Activity

Recent studies have indicated that methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate may induce apoptosis in cancer cells and inhibit tumor growth. The compound appears to modulate key signaling pathways involved in cancer progression.

The biological effects of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate are attributed to its interaction with various molecular targets:

  • Cell Cycle Regulation : The compound influences cell cycle progression by modulating cyclins and cyclin-dependent kinases.
  • Apoptotic Pathways : It activates caspases and promotes mitochondrial membrane permeability changes leading to apoptosis.

Toxicity and Safety

Toxicity assessments indicate that methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate has low toxicity levels, making it safe for use in scientific experiments. Long-term studies are still necessary to fully understand its safety profile.

Applications in Research and Industry

The compound's diverse biological activities suggest several applications:

  • Drug Development : As a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Natural Preservatives : Due to its antimicrobial properties.
  • Cosmetic Formulations : Utilized for its antioxidant effects.

Current Research Trends

While substantial progress has been made in understanding the biological activities of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate, ongoing research aims to elucidate its mechanisms further and explore its therapeutic potential across various diseases.

Q & A

Q. What are the recommended synthetic methodologies for methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate?

The synthesis of benzopyran derivatives typically involves condensation reactions of phenolic precursors with aldehydes or ketones under acidic or basic conditions. For example:

  • Stepwise condensation : Reacting substituted phenols with carbonyl compounds (e.g., aldehydes) in ethanol or toluene under reflux, using catalysts like acetic anhydride or triethylamine to form the benzopyran core .
  • Optimization : Solvent choice (e.g., dimethylformamide for high-polarity intermediates) and temperature control (60–100°C) are critical to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) :
    • Eye/Face : NIOSH-approved safety glasses and face shields .
    • Skin : Nitrile gloves (inspected before use) and full-body chemical-resistant suits .
    • Respiratory : P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for high concentrations .
  • Engineering Controls : Fume hoods for ventilation, spill containment trays, and strict avoidance of drainage contamination .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Spectroscopic Methods :
    • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl) via absorption bands (e.g., 3200–3500 cm⁻¹ for -OH, 1700–1750 cm⁻¹ for ester C=O) .
    • NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydrobenzopyran protons at δ 2.5–3.5 ppm) and confirms stereochemistry .
    • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ at m/z 250–300 range) and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 280 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

  • Experimental Design :
    • Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify non-linear effects .
    • Control for Stability : Monitor compound degradation (e.g., via HPLC) under assay conditions (pH, temperature) .
    • Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., antioxidant activity in HepG2 cells) to isolate specific pathways .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true bioactivity .

Q. What strategies are recommended for evaluating the compound’s stability under varying environmental conditions?

  • Accelerated Stability Studies :
    • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation products via LC-MS .
    • Photostability : Expose to UV light (320–400 nm) and quantify isomerization or oxidation products .
    • Hydrolytic Stability : Test in buffers (pH 2–12) to identify pH-sensitive functional groups (e.g., ester hydrolysis) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at room temperature .

Q. How can researchers design experiments to study interactions between this compound and biological macromolecules?

  • Binding Assays :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized proteins .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Computational Modeling :
    • Molecular Docking : Predict binding poses using software like AutoDock or Schrödinger .
    • MD Simulations : Simulate 100-ns trajectories to assess complex stability in solvated environments .

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